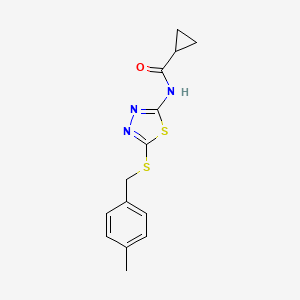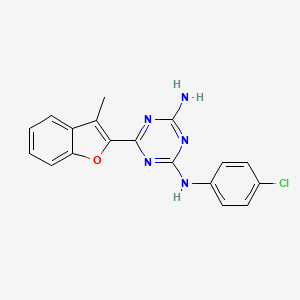![molecular formula C16H22N4O4 B11185664 2-(3,5-Dimethyl-1,2-oxazol-4-YL)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone](/img/structure/B11185664.png)
2-(3,5-Dimethyl-1,2-oxazol-4-YL)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a unique combination of oxazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and oxadiazole intermediates, followed by their coupling through a piperidine linker.
Oxazole Synthesis: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine under acidic conditions.
Oxadiazole Synthesis: The oxadiazole ring is often prepared through the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling Reaction: The final step involves coupling the oxazole and oxadiazole intermediates using a piperidine linker. This can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its stability and electronic properties may be useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The oxazole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The piperidine linker provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE stands out due to its dual ring structure and the presence of a piperidine linker. This unique combination enhances its chemical stability and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C16H22N4O4 |
|---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H22N4O4/c1-10-12(11(2)23-18-10)8-15(21)20-7-5-4-6-13(20)16-17-14(9-22-3)19-24-16/h13H,4-9H2,1-3H3 |
InChI Key |
KVGNFIQSULUXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCCC2C3=NC(=NO3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-5-{[4-(methylcarbamoyl)-1-phenyl-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11185583.png)

![2-(methylsulfanyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185602.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11185606.png)
![6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one](/img/structure/B11185612.png)
![4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B11185617.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B11185618.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11185623.png)
![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone](/img/structure/B11185626.png)
![ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11185640.png)
![2-benzyl-8-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11185643.png)
![1-methyl-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11185648.png)
![2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11185654.png)
